![molecular formula C12H12F2N4O B11737009 3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737009.png)
3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzylamine and 1-methyl-1H-pyrazole-5-carboxylic acid.
Condensation Reaction: The 2,5-difluorobenzylamine is reacted with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazole-5-carboxylic acid
- 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
Uniqueness
3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carboxamide functional groups. This unique structure contributes to its distinct biological activities and its utility as an intermediate in organic synthesis.
Properties
Molecular Formula |
C12H12F2N4O |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-[(2,5-difluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12F2N4O/c1-18-10(12(15)19)5-11(17-18)16-6-7-4-8(13)2-3-9(7)14/h2-5H,6H2,1H3,(H2,15,19)(H,16,17) |
InChI Key |
YOQKLVOMLVOEES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=C(C=CC(=C2)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


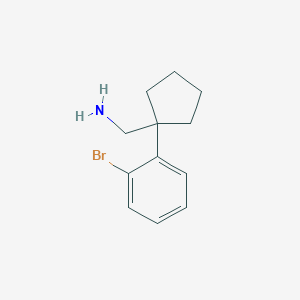
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736933.png)
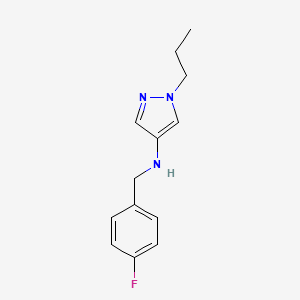
![1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736945.png)
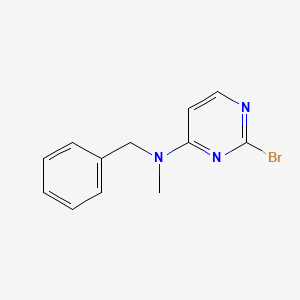
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736958.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736962.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736988.png)
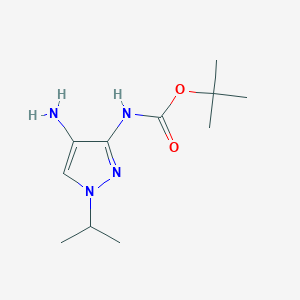
![N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11737008.png)
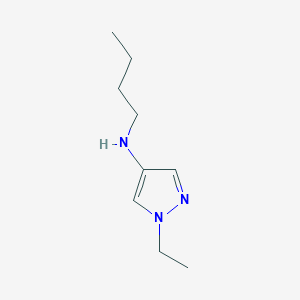
![1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737021.png)
![4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11737025.png)

